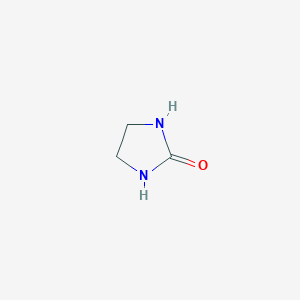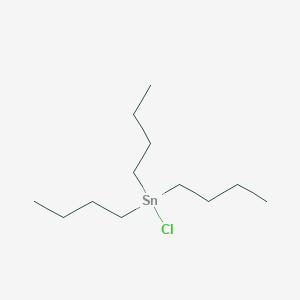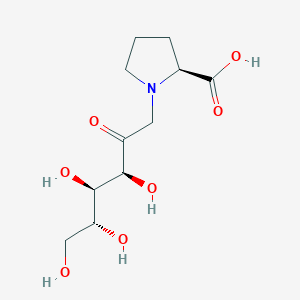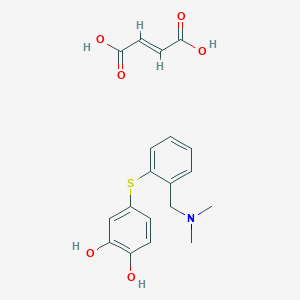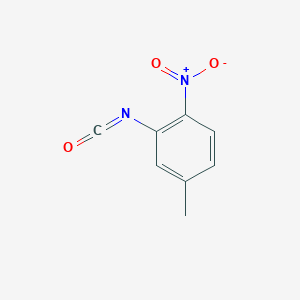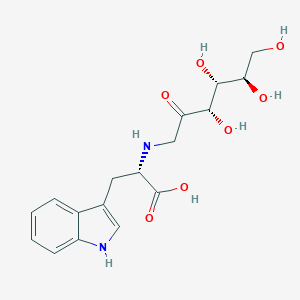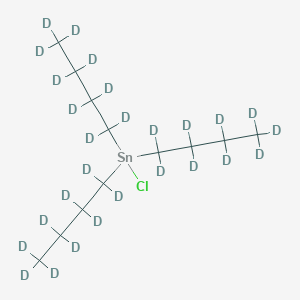
甘氨酰甘氨酰-L-谷氨酰胺
描述
Glycylglycyl-L-glutamine (GGG-L-Gln) is a naturally occurring dipeptide found in a variety of foods and beverages. It is composed of two amino acids, glycine and glutamine, and is a part of the glutathione system. GGG-L-Gln has been studied for its potential therapeutic applications, including the treatment of neurological and gastrointestinal diseases, as well as for its role in the regulation of the immune system. It has also been studied for its potential as an antioxidant and for its potential to reduce inflammation.
科学研究应用
食品工业
甘氨酰甘氨酰-L-谷氨酰胺作为L-谷氨酰胺的来源,在食品工业中发挥着重要作用。 L-谷氨酰胺酶是催化L-谷氨酰胺残基γ-酰胺键断裂的酶,可用于增强食品的风味 . 它们被用作增味剂和香料增强剂 . 该反应可以通过化学和/或酶学方法在蛋白质、肽和游离氨基酸中产生 .
制药工业
在制药工业中,L-谷氨酰胺酶有几种应用。 它们参与氨和L-谷氨酸的生产 ,对各种生物过程至关重要。
蛋白质可用性
脱酰胺是水解存在于谷氨酰胺和天冬酰胺氨基酸侧链中的酰胺键的过程,用于提高蛋白质和肽的可用性并改善其功能特性 . 此过程不会降低水溶性和吸收效率 .
癌症治疗
L-谷氨酰胺酶被认为在癌症治疗的酶疗法中起着重要作用,尤其是在急性淋巴细胞白血病中 . 针对人乳腺癌 (MCF-7)、肝癌 (HepG-2) 和结肠癌 (HCT-116) 细胞系的抗肿瘤作用表明,L-谷氨酰胺酶对所有测试的细胞系均表现出有效的剂量依赖性细胞毒活性 .
细胞氮代谢
L-谷氨酰胺酶是一种酰胺酶,在所有活细胞的细胞氮代谢中起着重要的贡献作用 . 它催化L-谷氨酰胺水解降解为L-谷氨酸和氨 <svg class="icon" height="16" p-id="1735" t="1709264788668"
作用机制
Target of Action
Glycylglycyl-L-glutamine, a derivative of the amino acid L-glutamine, primarily targets various cells and tissues in the body, including immune cells, muscle cells, and neurons . It plays a crucial role in regulating physiological functions such as immune enhancement, muscle maintenance, nitrogen transportation, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Mode of Action
The compound interacts with its targets by serving as a key source of nitrogen for amino acid and nucleotide biosynthesis . It also provides a source of carbon to replenish the tricarboxylic acid (TCA) cycle and lipid biosynthesis pathways . This interaction leads to changes in cellular metabolism, supporting various biosynthetic pathways crucial for cellular integrity and function .
Biochemical Pathways
Glycylglycyl-L-glutamine affects several biochemical pathways. It is involved in the synthesis of nucleotides and nucleic acids . It also participates in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function .
Pharmacokinetics
The pharmacokinetics of L-glutamine, from which Glycylglycyl-L-glutamine is derived, has been studied extensively. L-glutamine has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .
Result of Action
The action of Glycylglycyl-L-glutamine results in various molecular and cellular effects. It enhances the circulation of gastrointestinal incretin hormones, stimulates insulin release, and reduces postprandial glycemia in diabetes mellitus . In the context of sickle cell disease, L-glutamine therapy has shown significant reductions in acute complications associated with the disease, such as vaso-occlusive crises and acute chest syndrome .
Action Environment
The action, efficacy, and stability of Glycylglycyl-L-glutamine can be influenced by various environmental factors. For instance, the compound’s solubility and stability in aqueous solution are critical for its action . Moreover, the compound’s action can be influenced by the metabolic state of the target cells and tissues, as well as by the presence of other compounds in the body .
安全和危害
未来方向
Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research will likely focus on monitoring and modeling the glutamine metabolic pathways . Novel, label-free approaches have the potential to revolutionize metabolic biosensing .
Relevant Papers Several papers have been published on the topic of glutamine. For example, a review paper explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism . Another paper discusses the effect of glutamine supplementation on cardio-metabolic risk factors and inflammatory markers . A third paper discusses the structural features and applications of glutaminases in the food industry .
生化分析
Biochemical Properties
Glycylglycyl-L-glutamine interacts with the ribosome and can terminate translation by preventing the release of the polypeptide chain from the ribosome . It has been shown to be a homologue of glutamine synthase, an enzyme that catalyzes the conversion of ammonia and glutamate into glutamine . Glycylglycyl-L-glutamine also methylates lysines on proteins to regulate their activity, a process important for cellular processes such as DNA replication and repair . The biochemical reaction catalyzed by glycylglycyl-L-glutamine is dependent on ATP hydrolysis and requires Mg2+ ions as a cofactor .
Cellular Effects
Glycylglycyl-L-glutamine plays a significant role in cell survival and proliferation . It influences cell function by modulating physiological functions such as immune enhancement, muscular maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Molecular Mechanism
Glycylglycyl-L-glutamine regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and activates intracellular signaling pathways . It functions as a methyltransferase that methylates eukaryotic proteins at specific lysine residues, a process essential for cellular processes .
Dosage Effects in Animal Models
While specific studies on Glycylglycyl-L-glutamine dosage effects in animal models are limited, research on L-glutamine, a component of Glycylglycyl-L-glutamine, has shown that dietary inclusion of 1.0% L-glutamine can improve internal egg quality, including amino acids profile .
Metabolic Pathways
Glycylglycyl-L-glutamine is involved in the glutamine metabolic pathway . Glutamine enters the cell through the amino acid transporter, ASCT2/SLC1A5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) .
Transport and Distribution
Glutamine, a component of Glycylglycyl-L-glutamine, is known to enter the cell through the amino acid transporter, ASCT2/SLC1A5 .
Subcellular Localization
Studies on glutamine synthetase, an enzyme that interacts with glutamine, a component of Glycylglycyl-L-glutamine, have shown that it is localized in the cytosol .
属性
IUPAC Name |
(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNELDXWKRIFX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427107 | |
| Record name | Glycylglycyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186787-32-6 | |
| Record name | Glycylglycyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
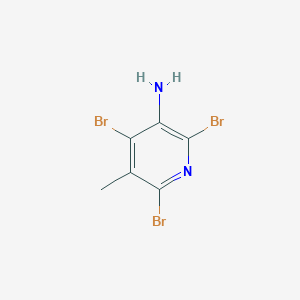
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
